molecular formula C11H15BO3 B3118405 3-(Isopentanoyl)phenylboronic acid CAS No. 2377607-95-7

3-(Isopentanoyl)phenylboronic acid

Cat. No. B3118405
M. Wt: 206.05
InChI Key: LRVNWWSPVGZJSF-UHFFFAOYSA-N
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Description

3-(Isopentanoyl)phenylboronic acid, also known as IPBA, is a boronic acid derivative . It has a molecular weight of 206.05 . It is widely used in the field of chemistry as a reagent, catalyst, and building block for the synthesis of organic compounds.


Molecular Structure Analysis

The molecular formula of 3-(Isopentanoyl)phenylboronic acid is C11H15BO3 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including 3-(Isopentanoyl)phenylboronic acid, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .


Physical And Chemical Properties Analysis

3-(Isopentanoyl)phenylboronic acid has a predicted density of 1.10±0.1 g/cm3 and a predicted boiling point of 382.5±44.0 °C . It is typically stored in a refrigerated environment .

Scientific Research Applications

Nanoparticle Synthesis and Morphology

Phenylboronic acid derivatives, such as 3-(Isopentanoyl)phenylboronic acid, have been utilized in the synthesis of nanoparticles. For example, Hasegawa et al. (2015) described the creation of phenylboronic acid-containing nanoparticles (PBANPs) via aqueous dispersion polymerization. These nanoparticles, ranging from 80-250 nm in diameter, exhibited framboidal morphology and reversible swelling behavior, highlighting their potential in biomedical applications (Hasegawa, Nishida, & Vlies, 2015).

Antibacterial Properties

Research by Adamczyk-Woźniak et al. (2021) explored the antibacterial potency of (trifluoromethoxy)phenylboronic acids, which are structurally related to 3-(Isopentanoyl)phenylboronic acid. Their study showed these compounds' interactions with Escherichia coli and Bacillus cereus, indicating their potential in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Catalyst in Organic Synthesis

Phenylboronic acid has been used as a catalyst in organic reactions. For instance, Nemouchi et al. (2012) demonstrated its use in the synthesis of tetrahydrobenzo[b]pyrans, highlighting the catalyst's efficiency and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Drug Delivery Systems

The unique properties of phenylboronic acid derivatives make them suitable for drug delivery applications. Lan and Guo (2019) reviewed the advances in fabrication of phenylboronic acid-decorated polymeric nanomaterials, particularly focusing on interactions with glucose and sialic acid, which are crucial in drug delivery systems (Lan & Guo, 2019).

Glucose-Responsive Materials

Ma and Shi (2014) highlighted the development of phenylboronic acid-based glucose-responsive materials, particularly in the form of nanogels, micelles, and mesoporous silica nanoparticles. These materials have promising applications in insulin delivery for diabetes management (Ma & Shi, 2014).

Applications in Chemical Engineering

Liang-yin Chu (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering, emphasizing their role in self-regulated insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).

Future Directions

Boronic acids, including 3-(Isopentanoyl)phenylboronic acid, have a wide range of applications in various fields such as drug development, catalysis, and materials science . Future research may focus on expanding these applications and developing new synthesis methods and reaction mechanisms.

properties

IUPAC Name

[3-(3-methylbutanoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVNWWSPVGZJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Isopentanoyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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